molecular formula C17H15ClFN5O2S B12155690 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide

Cat. No.: B12155690
M. Wt: 407.9 g/mol
InChI Key: LYKVPVNJVHQGMD-UHFFFAOYSA-N
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Description

This compound is a fascinating hybrid, combining two pharmaceutically active moieties: triazole and thiadiazine. Its structure features a five-membered triazole ring fused with a six-membered thiadiazine ring. These heterocyclic cores have significant importance in drug design and development due to their diverse applications .

Preparation Methods

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, it can react with hydrazine derivatives, halogens, and other functional groups.

    Major Products: The products formed from these reactions may include derivatives with altered substituents or functional groups.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Investigations focus on its potential therapeutic effects.

    Industry: Its synthetic intermediates could find applications in pharmaceutical manufacturing.

Mechanism of Action

The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other compounds.

    Similar Compounds: Explore related structures, such as other triazolothiadiazines.

Properties

Molecular Formula

C17H15ClFN5O2S

Molecular Weight

407.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15ClFN5O2S/c1-26-14-7-6-12(8-13(14)18)21-15(25)9-27-17-23-22-16(24(17)20)10-2-4-11(19)5-3-10/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

LYKVPVNJVHQGMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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